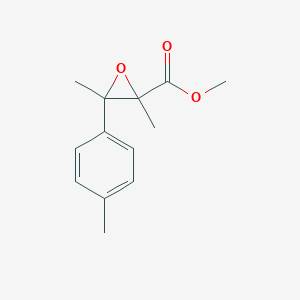
Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is a derivative of oxirane, featuring a carboxylate ester group and a p-tolyl substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate typically involves the reaction of 2,3-dimethyl-3-(p-tolyl)oxirane with methanol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of an acid or base catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-3-(p-tolyl)oxirane: Lacks the ester group present in Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate.
Methyl 2,3-dimethyl-3-phenyl-oxirane-2-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
2,3-Dimethyl-3-(p-tolyl)oxirane-2-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the oxirane ring and the ester group allows for diverse chemical transformations and applications .
Biological Activity
Methyl 2,3-dimethyl-3-(p-tolyl)oxirane-2-carboxylate (CAS Number: 1520274-93-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| CAS Number | 1520274-93-4 |
Pharmacological Properties
Research indicates that compounds with oxirane (epoxide) structures often exhibit significant biological activities, including:
- Antidiabetic Effects : Compounds similar to this compound have shown hypoglycemic and hypoketonemic actions, making them potential candidates for treating glucose and fat metabolism disorders .
- Antitumor Activity : Some epoxide derivatives have demonstrated in vitro and in vivo antitumor properties. They may interfere with cellular mechanisms such as tubulin binding, which is crucial for cancer cell division .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Epoxide compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells .
- Modulation of Signaling Pathways : These compounds may interact with signaling pathways related to cell growth and apoptosis, influencing cancer progression.
Case Studies
Several studies have investigated the biological effects of this compound and related compounds:
- Antidiabetic Study : A study demonstrated that administration of substituted oxiranecarboxylic acids improved glucose tolerance in diabetic animal models, suggesting their utility in managing diabetes .
- Antitumor Efficacy : Research showed that epoxide derivatives exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism involved disruption of microtubule dynamics .
- Oxidative Stress Induction : In vitro studies indicated that these compounds could increase oxidative stress markers in cancer cells, leading to enhanced apoptosis rates compared to untreated controls .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-9-5-7-10(8-6-9)12(2)13(3,16-12)11(14)15-4/h5-8H,1-4H3 |
InChI Key |
OUPFXOVLUFPOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















